molecular formula C16H19IN2O6 B14240591 (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline CAS No. 395647-80-0

(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline

Cat. No.: B14240591
CAS No.: 395647-80-0
M. Wt: 462.24 g/mol
InChI Key: KTVASFHHGYEUHV-MFKMUULPSA-N
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Description

(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxy group, an iodo-nitrobenzoyl moiety, and an L-proline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the proline amino group: This is often achieved using a tert-butoxycarbonyl (Boc) protecting group.

    Introduction of the iodo-nitrobenzoyl group: This step involves the acylation of the protected proline with 4-iodo-3-nitrobenzoyl chloride under basic conditions.

    Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The proline backbone may facilitate binding to specific proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-tert-Butoxy-1-(4-chloro-3-nitrobenzoyl)-L-proline: Similar structure with a chloro group instead of an iodo group.

    (4R)-4-tert-Butoxy-1-(4-bromo-3-nitrobenzoyl)-L-proline: Similar structure with a bromo group instead of an iodo group.

    (4R)-4-tert-Butoxy-1-(4-fluoro-3-nitrobenzoyl)-L-proline: Similar structure with a fluoro group instead of an iodo group.

Uniqueness

The uniqueness of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodo group may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.

Properties

CAS No.

395647-80-0

Molecular Formula

C16H19IN2O6

Molecular Weight

462.24 g/mol

IUPAC Name

(2S,4R)-1-(4-iodo-3-nitrobenzoyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19IN2O6/c1-16(2,3)25-10-7-13(15(21)22)18(8-10)14(20)9-4-5-11(17)12(6-9)19(23)24/h4-6,10,13H,7-8H2,1-3H3,(H,21,22)/t10-,13+/m1/s1

InChI Key

KTVASFHHGYEUHV-MFKMUULPSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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